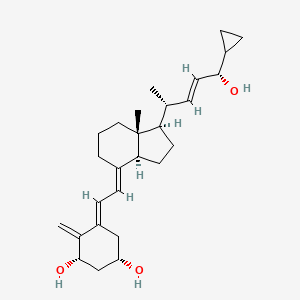
Calcipotriol Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
カルシポトリオール不純物Cは、(5E,7E,22E,24S)-24-シクロプロピル-9,10-セココラ-5,7,10(19),22-テトラエン-1α,3β,24-トリオールとしても知られており、カルシポトリオール(ビタミンDの合成誘導体)に関連する化学化合物です。カルシポトリオールは主に、慢性的な皮膚疾患である乾癬の治療に使用されます。 カルシポトリオール不純物Cは、カルシポトリオールの合成または分解中に見られる可能性のある不純物の1つです .
準備方法
合成経路と反応条件
カルシポトリオール不純物Cの合成は、前駆体化合物から開始して、いくつかのステップを含みます。合成経路には、一般的に次のステップが含まれます。
シクロプロピル基の形成:
セココラ転位: このステップでは、セココラ構造を形成するために分子を転位させます。
これらのステップの反応条件は、多くの場合、目的の変換を促進するために特定の試薬と触媒の使用を伴います。 例えば、シクロプロピル基の形成には、シクロプロピルブロマイドと強塩基の使用が必要になる場合があり、水酸化ステップには、酸化剤の使用が必要になる場合があります .
工業生産方法
工業的な環境では、カルシポトリオール不純物Cの生産は、通常、大規模な化学反応器を使用して行われます。このプロセスは、ラボの合成と同じステップを含みますが、より高い収率と効率のために最適化されています。反応条件は、最終製品の純度と品質を確保するために慎重に管理されます。 高性能液体クロマトグラフィー(HPLC)などの高度な分析技術を使用することは、生産プロセスを監視し、不要な不純物の存在を確保するために不可欠です .
化学反応の分析
反応の種類
カルシポトリオール不純物Cは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応は、分子への酸素の付加または水素の除去を伴います。
還元: この反応は、分子への水素の付加または酸素の除去を伴います。
置換: この反応は、1つの官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬と条件には、次のようなものがあります。
酸化剤: 酸化反応には、過マンガン酸カリウムまたは三酸化クロムなど。
還元剤: 還元反応には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなど。
置換試薬: 置換反応には、ハロゲン化剤または求核剤など.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、カルシポトリオール不純物Cの酸化は、追加のヒドロキシル化誘導体の形成につながる可能性があり、還元は、脱ヒドロキシル化化合物の形成につながる可能性があります .
科学研究への応用
カルシポトリオール不純物Cは、次のようないくつかの科学研究への応用があります。
分析方法の開発: HPLCなどの分析方法の開発と検証のための基準物質として使用され、医薬品製剤中の不純物の定量に使用されます。
品質管理: カルシポトリオール含有製品の純度と品質を確保するために、品質管理ラボで使用されます。
薬理学的試験: カルシポトリオールとその関連化合物の生物学的活性と安全性プロファイルを調査するために、薬理学的試験で使用されます。
科学的研究の応用
Calcipotriol Impurity C has several scientific research applications, including:
Analytical method development: It is used as a reference standard for the development and validation of analytical methods, such as HPLC, for the quantification of impurities in pharmaceutical formulations.
Quality control: It is used in quality control laboratories to ensure the purity and quality of Calcipotriol-containing products.
Pharmacological studies: It is used in pharmacological studies to investigate the biological activity and safety profile of Calcipotriol and its related compounds.
Toxicological studies: It is used in toxicological studies to assess the potential toxicity and safety of Calcipotriol and its impurities.
作用機序
カルシポトリオール不純物Cの正確な作用機序はよくわかっていません。カルシポトリオールと同じ分子標的、主にビタミンD受容体(VDR)と相互作用すると考えられています。 カルシポトリオール不純物CのVDRへの結合は、細胞分化と増殖に関与する遺伝子の発現を調節し、これが皮膚細胞への影響に寄与すると考えられています .
類似化合物との比較
カルシポトリオール不純物Cは、次のような他の類似化合物と比較することができます。
カルシポトリオール: 乾癬の治療に使用される親化合物。
カルシポトリオール不純物A: カルシポトリオールに関連する別の不純物で、化学構造が異なります。
カルシポトリオール不純物D: カルシポトリオールに関連する別の不純物で、化学構造が異なります。
カルシポトリオール不純物F: カルシポトリオールに関連する別の不純物で、化学構造が異なります.
カルシポトリオール不純物Cの独自性は、その特定の化学構造と、カルシポトリオール含有製品全体の安全性と効力に対する潜在的な影響にあります。この不純物の特性と挙動を理解することは、医薬品製剤の品質と安全性を確保するために不可欠です。
特性
IUPAC Name |
(1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22+,23-,24+,25-,26+,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-LFDOYIGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@@H](C[C@@H](C4=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-99-8 |
Source


|
| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B8068761.png)
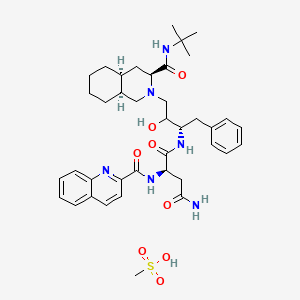

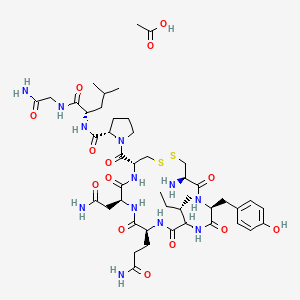
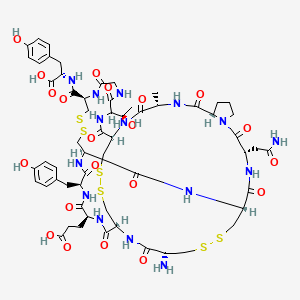
![N-[4-[(1S,3R,5R)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride](/img/structure/B8068807.png)
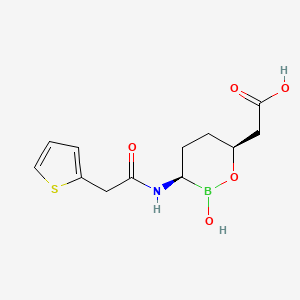
![2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B8068823.png)
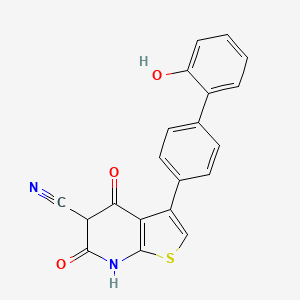


![1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8068841.png)
![(6R,7S,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone](/img/structure/B8068847.png)
